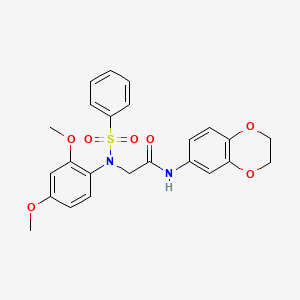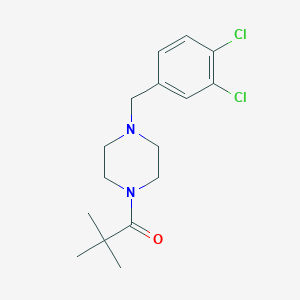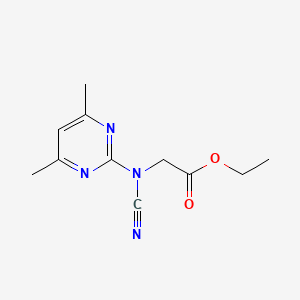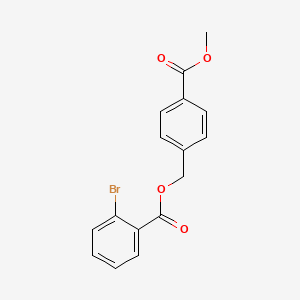
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one
説明
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavanone found in citrus fruits and is known for its numerous biological activities. It has been found to possess anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties. Hesperetin is a bioactive compound that has been widely studied in the field of pharmacology and medicinal chemistry due to its potential therapeutic effects.
作用機序
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one exerts its biological effects through various mechanisms. One of the primary mechanisms is its ability to modulate signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. Furthermore, this compound has been found to inhibit the activity of enzymes involved in carcinogenesis, such as matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which can cause damage to cells and tissues. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative damage and inflammation in the brain.
実験室実験の利点と制限
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Additionally, this compound has been extensively studied and has a well-established safety profile. However, one of the limitations of using this compound in lab experiments is its low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one. One area of research is the development of novel formulations that can improve the bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound. Furthermore, studies are needed to investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a bioactive compound that has been extensively studied for its potential therapeutic effects. It possesses anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties. This compound exerts its biological effects through various mechanisms, including the modulation of signaling pathways and the inhibition of enzymes involved in carcinogenesis. While this compound has several advantages for lab experiments, its low bioavailability is a limitation. Further research is needed to investigate the potential use of this compound in the treatment of various diseases and to develop novel formulations that can improve its bioavailability.
科学的研究の応用
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells and tissues. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
3-benzyl-7-butoxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-4-5-13-24-20-12-11-18-15(2)19(14-17-9-7-6-8-10-17)22(23)25-21(18)16(20)3/h6-12H,4-5,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVUMXYDMCDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4741623.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4741631.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4741639.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)
![N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B4741664.png)
![4-methoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4741667.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741713.png)